![molecular formula C12H15N3O4 B3007916 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2137515-95-6](/img/structure/B3007916.png)
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been widely studied . Various methods for the synthesis of pyrimidines are described in the literature . These methods often involve reactions with amidines, alkynes, or α-methyl or α-methylene ketones .
Chemical Reactions Analysis
Pyrimidine derivatives, including “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid”, can undergo various chemical reactions . These reactions often involve the suppression of the cyclooxygenase (COX) enzymes .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The pyrrolo[3,4-d]pyrimidine moiety is a common structural framework found in many biologically active molecules .
Development of Antimicrobial Agents
The pyrrolopyrimidine derivatives have been studied for their antimicrobial properties. This compound can be used to synthesize derivatives that show potential as antimicrobial agents, contributing to the fight against resistant strains of bacteria .
Agricultural Chemical Research
In agriculture, pyrrolopyrimidine derivatives are explored for their use as fungicides, herbicides, and insecticides. The compound could be modified to enhance its activity and specificity in agricultural applications .
Organic Synthesis Methodologies
Researchers utilize this compound in developing new synthetic methodologies. Its structure allows for various chemical reactions, including nucleophilic substitution, which can be applied to synthesize specific enantiomers of interest .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc group, can be used in the synthesis of peptides, particularly in the formation of dipeptides using ionic liquid technologies .
Photoactive Molecular Development
Derivatives of this compound are used in the creation of photoactive molecules, such as molecular photoswitches. These have applications in developing light-responsive materials and systems .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are used to create molecules with potential therapeutic effects. They are investigated for their role in treating various diseases due to their biological activity .
Material Science
The compound’s derivatives can be incorporated into materials to impart specific properties, such as conductivity or luminescence. This is particularly relevant in the development of novel electronic and photonic materials .
Future Directions
The future directions for research on “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-8-7(4-13-6-14-8)9(15)10(16)17/h4,6,9H,5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHHKREHNGBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=NC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid |
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